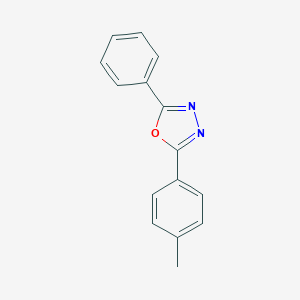
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula C15H12N2O. It features a five-membered ring containing two nitrogen atoms and one oxygen atom. The phenyl and p-tolyl groups are attached to the 2 and 5 positions of the oxadiazole ring, respectively. This compound is known for its near-planar geometry, which allows for efficient packing and intermolecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of N’-benzoyl-4-methylbenzohydrazide with phosphorus oxychloride (POCl3) under reflux conditions. This reaction yields the desired oxadiazole compound with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl and p-tolyl rings.
Scientific Research Applications
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(4-methylphenyl)-1,3,4-thiadiazole
- 2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-Phenyl-5-(4-fluorophenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the p-tolyl group enhances its stability and reactivity compared to other similar compounds. Additionally, its near-planar geometry allows for efficient packing and strong intermolecular interactions, making it valuable in material science applications .
Properties
CAS No. |
1874-47-1 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O/c1-11-7-9-13(10-8-11)15-17-16-14(18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
UHQIKTAVLMIABA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Key on ui other cas no. |
1874-47-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















